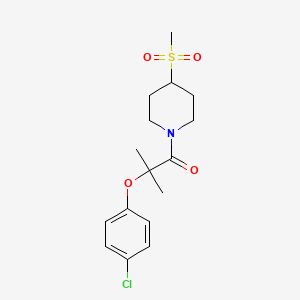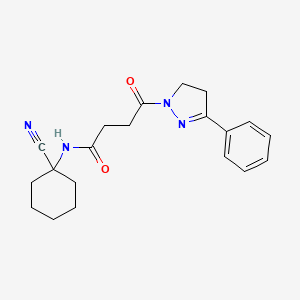
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
The increase in GABA levels resulting from this compound administration can have a number of biochemical and physiological effects. These include the suppression of neuronal excitability, the reduction of seizure activity, and the modulation of reward pathways in the brain. Additionally, this compound has been shown to increase the expression of the GABA receptor subtype GABA(B) in the hippocampus, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the effects of GABAergic neurotransmission on behavior and physiology. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide. One area of interest is its potential as a treatment for substance abuse disorders, particularly in combination with other pharmacotherapies. Additionally, further studies are needed to explore the anxiolytic effects of this compound and its potential as a treatment for anxiety disorders. Finally, investigations into the long-term effects of this compound on neuronal function and behavior are warranted.
Synthesis Methods
The synthesis of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide involves the reaction of 1-cyanocyclohexane with 2,3-dihydro-1H-pyrazole in the presence of a base catalyst to form the intermediate 1-cyanocyclohexyl-3,4-dihydropyrazole. This intermediate is then reacted with 4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid in the presence of a coupling agent to form this compound.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. This compound has also been studied for its potential anxiolytic effects.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-15-20(12-5-2-6-13-20)22-18(25)9-10-19(26)24-14-11-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZKBLTIDOYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


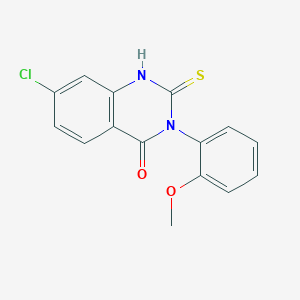
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)
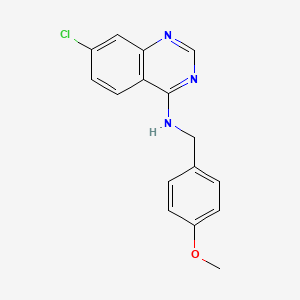
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)
![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
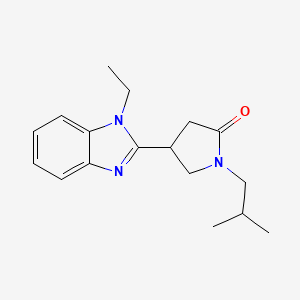

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
